

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Rubijervine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Rubijervine*

Cat. No.: B13786517

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rubijervine, a naturally occurring steroidal alkaloid found in plants of the *Veratrum* genus, presents a complex and intriguing molecular architecture. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of **Rubijervine**, alongside its physicochemical properties and relevant experimental protocols. The document delves into its spectroscopic characterization and discusses its likely biological signaling pathway, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Stereochemistry

Rubijervine is a C-27 steroidal alkaloid characterized by a hexacyclic ring system. Its systematic IUPAC name is (1S,2R,7S,10R,11S,13S,14S,15R,16S,17R,20S,23S)-10,14,16,20-tetramethyl-22-azahexacyclo[12.10.0.02,11.05,10.015,23.017,22]tetracos-4-ene-7,13-diol. The molecule possesses multiple chiral centers, leading to a specific three-dimensional arrangement crucial for its biological activity.

The core structure consists of a fused six-ring system, incorporating a steroid nucleus with an integrated indolizidine moiety. Key functional groups include two hydroxyl groups, one at position C-3 and another at C-12, and a double bond between C-5 and C-6. The

stereochemistry is explicitly defined by the InChI and SMILES notations, which encode the precise spatial orientation of each atom.

Chemical Structure of **Rubijervine**

Caption: 2D representation of the chemical structure of **Rubijervine**.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of **Rubijervine** is presented below. This data is essential for its identification, characterization, and handling in a laboratory setting.

Table 1: Physicochemical Properties of **Rubijervine**

Property	Value	Reference(s)
Molecular Formula	C ₂₇ H ₄₃ NO ₂	[1] [2]
Molecular Weight	413.64 g/mol	[1] [2]
CAS Registry Number	79-58-3	[1]
Melting Point	240-246 °C	[2]
Optical Rotation	[α]D ²⁵ +19.0° (in ethanol)	[2]
Solubility	Very sparingly soluble in water. Soluble in ethanol, methanol, benzene, and chloroform. Slightly soluble in ether and petroleum ether.	[2]
pKa	Data not readily available	

Table 2: Spectroscopic Data for **Rubijervine**

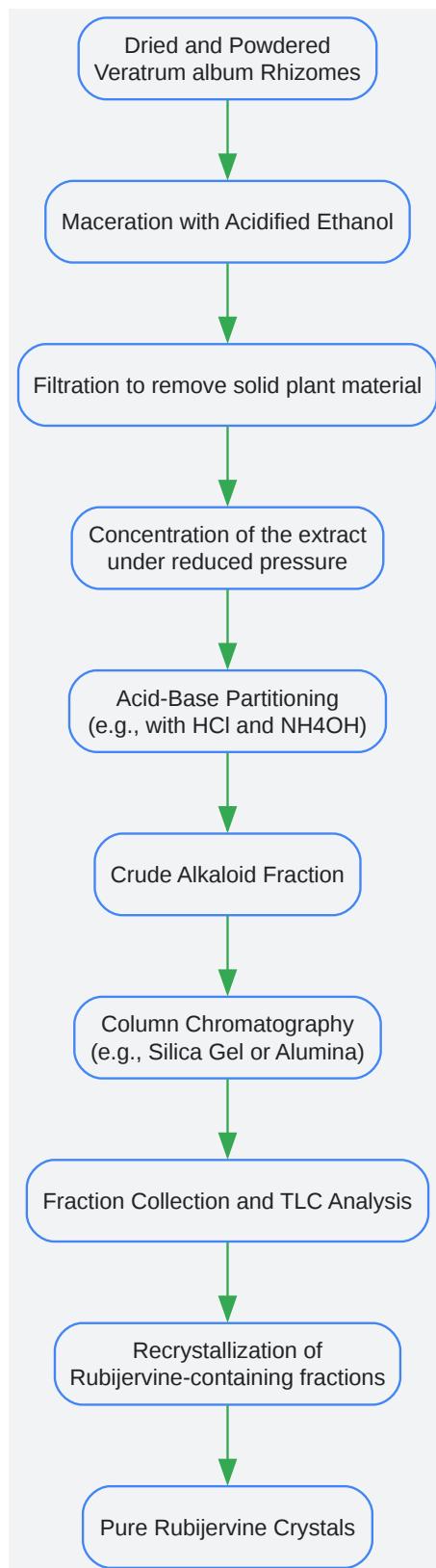
Spectroscopic Technique	Key Observations	Reference(s)
¹ H NMR	<p>Complex spectrum with characteristic signals for steroidal methyl groups, olefinic proton, and protons adjacent to hydroxyl and nitrogen functionalities.</p> <p>Detailed assignments require 2D NMR techniques.</p>	
¹³ C NMR	<p>Approximately 27 distinct carbon signals corresponding to the molecular formula, including signals for sp² carbons of the double bond and sp³ carbons of the steroid backbone and indolizidine ring system.</p>	
FT-IR (cm ⁻¹)	<p>Broad O-H stretching band (~3400 cm⁻¹), C-H stretching bands (~2900 cm⁻¹), C=C stretching band (~1650 cm⁻¹), and C-O and C-N stretching bands in the fingerprint region.</p>	
Mass Spectrometry	<p>Molecular ion peak (M⁺) at m/z 413. Fragmentation pattern would likely involve loss of water, and cleavage of the indolizidine ring system.</p>	

Experimental Protocols

Isolation and Purification of Rubijervine from Veratrum album

The following is a general protocol for the extraction and isolation of steroid alkaloids, including **Rubijervine**, from the rhizomes of *Veratrum album*.

Experimental Workflow for **Rubijervine** Isolation



[Click to download full resolution via product page](#)

Caption: General workflow for the isolation of **Rubijervine**.

Methodology:

- Extraction: Dried and powdered rhizomes of *Veratrum album* are macerated with an acidified ethanol solution (e.g., 1% HCl in 95% ethanol) at room temperature for 24-48 hours. The process is repeated multiple times to ensure exhaustive extraction.
- Filtration and Concentration: The combined ethanolic extracts are filtered to remove solid plant material. The filtrate is then concentrated under reduced pressure to yield a crude extract.
- Acid-Base Partitioning: The crude extract is dissolved in an acidic aqueous solution (e.g., 5% HCl) and washed with a non-polar solvent (e.g., diethyl ether) to remove neutral and acidic impurities. The aqueous layer is then made alkaline (pH 9-10) with a base (e.g., ammonium hydroxide) to precipitate the free alkaloids. The precipitated alkaloids are extracted with an organic solvent (e.g., chloroform or dichloromethane).
- Chromatographic Purification: The crude alkaloid fraction is subjected to column chromatography on silica gel or alumina. Elution is typically performed with a gradient of increasing polarity, for example, a mixture of chloroform and methanol.
- Fraction Analysis and Recrystallization: Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing **Rubijervine** are combined, and the solvent is evaporated. The residue is then purified by recrystallization from a suitable solvent system (e.g., methanol/water or acetone) to yield pure **Rubijervine** crystals.

Single-Crystal X-ray Diffraction for Structure Elucidation

The definitive three-dimensional structure and stereochemistry of **Rubijervine** can be determined by single-crystal X-ray diffraction.

Methodology:

- Crystal Growth: High-quality single crystals of **Rubijervine** are grown by slow evaporation of a saturated solution in an appropriate solvent or by vapor diffusion techniques.
- Data Collection: A suitable single crystal is mounted on a goniometer head and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. The crystal is

then irradiated with a monochromatic X-ray beam, and the diffraction data are collected on a detector.

- **Structure Solution and Refinement:** The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares techniques to obtain the final atomic coordinates, bond lengths, and bond angles.

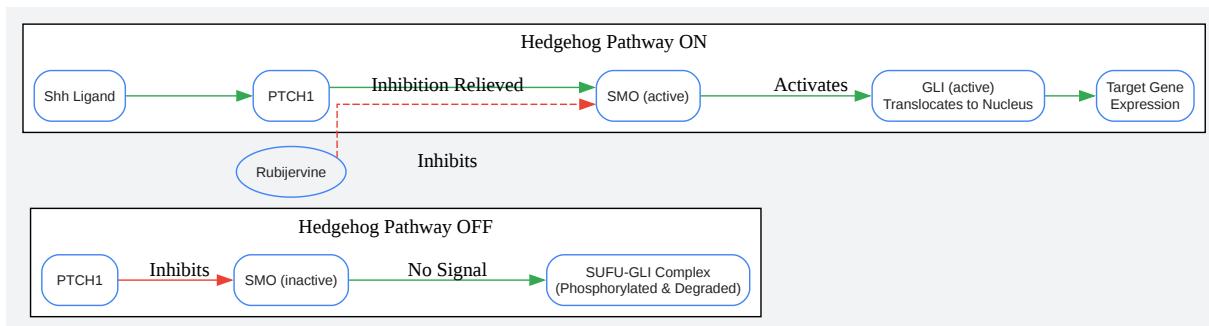
Biological Activity and Signaling Pathway

Steroidal alkaloids from the *Veratrum* genus, such as the structurally related cyclopamine and jervine, are well-known inhibitors of the Sonic Hedgehog (Shh) signaling pathway. This pathway is crucial during embryonic development and its aberrant activation is implicated in the development of certain cancers. It is highly probable that **Rubijervine** also exerts its biological effects, including potential teratogenicity, through the inhibition of this pathway.

The canonical Shh signaling pathway is initiated by the binding of the Shh ligand to the Patched (PTCH1) receptor. This binding relieves the inhibition of PTCH1 on the G protein-coupled receptor-like protein Smoothened (SMO). Activated SMO then initiates a downstream signaling cascade that ultimately leads to the activation of the GLI family of transcription factors, which regulate the expression of target genes involved in cell proliferation, differentiation, and survival.

Veratrum alkaloids are known to directly bind to and inhibit the function of SMO, thereby blocking the entire downstream signaling cascade.

Proposed Signaling Pathway of **Rubijervine**



[Click to download full resolution via product page](#)

Caption: Proposed inhibition of the Sonic Hedgehog pathway by **Rubijervine**.

Conclusion

Rubijervine is a steroidal alkaloid with a well-defined, complex chemical structure and stereochemistry. Its physicochemical properties and spectroscopic data provide a basis for its identification and further investigation. The provided experimental protocols offer a starting point for its isolation from natural sources and detailed structural analysis. Based on its structural similarity to other Veratrum alkaloids, **Rubijervine** is likely a potent inhibitor of the Sonic Hedgehog signaling pathway, a mechanism that underpins its biological activity and potential therapeutic or toxicological effects. Further research is warranted to fully elucidate its pharmacological profile and potential applications in medicine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Results for "Single Crystal X-ray Diffraction" | Springer Nature Experiments [experiments.springernature.com]
- 2. youtube.com [youtube.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Rubijervine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13786517#chemical-structure-and-stereochemistry-of-rubijervine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com